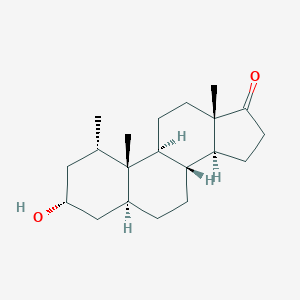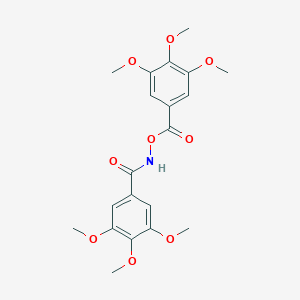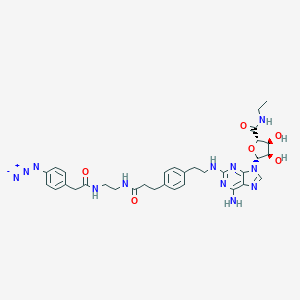
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine, commonly known as APEC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug delivery systems and cancer therapy. APEC is a modified version of adenosine, a nucleoside that plays a crucial role in various physiological processes in the human body, including energy metabolism and neurotransmission.
作用机制
The mechanism of action of APEC involves the binding of the molecule to specific receptors on the surface of cells. APEC binds to the adenosine receptor A3, which is overexpressed in cancer cells. The binding of APEC to the A3 receptor leads to the activation of signaling pathways that induce apoptosis in cancer cells. APEC has also been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
生化和生理效应
APEC has been shown to have several biochemical and physiological effects in the body. APEC can increase the levels of intracellular calcium, which is involved in various cellular processes, including muscle contraction and neurotransmitter release. APEC can also increase the levels of cyclic AMP, which is involved in the regulation of various physiological processes, including glucose metabolism and neurotransmission.
实验室实验的优点和局限性
APEC has several advantages for lab experiments, including its stability and specificity. APEC is stable under physiological conditions, which allows for its use in drug delivery systems. APEC is also specific in its binding to the A3 receptor, which allows for targeted drug delivery. However, the synthesis of APEC is a complex process that requires specialized equipment and expertise in organic chemistry.
未来方向
There are several future directions for the research on APEC. One potential direction is the development of APEC-based drug delivery systems for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis of APEC to improve its yield and purity. Additionally, the study of the biochemical and physiological effects of APEC can provide insights into its potential therapeutic applications.
合成方法
The synthesis of APEC involves several steps, including the protection of the amine group, the coupling of the carboxylic acid group with the amine group, and the deprotection of the amine group. The final product is obtained through a series of chromatographic purification processes. The synthesis of APEC is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
APEC has been extensively studied for its potential applications in drug delivery systems and cancer therapy. APEC can be used as a carrier molecule to deliver drugs to specific cells or tissues in the body. The modification of adenosine with APEC allows for increased stability and specificity of the drug delivery system. APEC has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.
属性
CAS 编号 |
129932-69-0 |
|---|---|
产品名称 |
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
分子式 |
C33H40N12O6 |
分子量 |
700.7 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1 |
InChI 键 |
YJGWMZNVZGRORZ-CKXMCULTSA-N |
手性 SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
规范 SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
其他 CAS 编号 |
129932-69-0 |
同义词 |
125I-azido-PAPA-APEC 2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
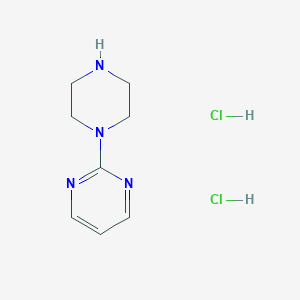
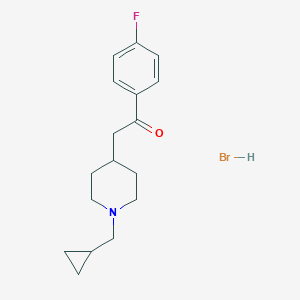
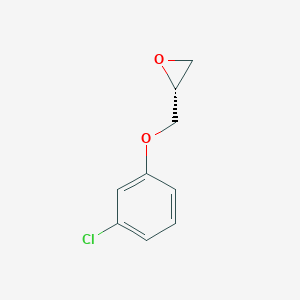
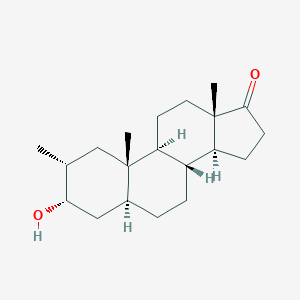
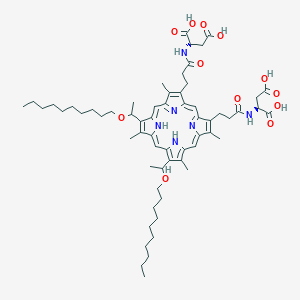

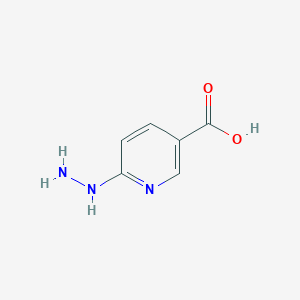
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
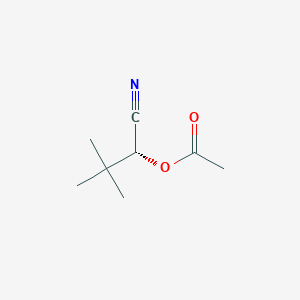
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
